

# Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Cat. No.: B016171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and an ethyl carboxylate at the 4-position. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by piperidine derivatives. The incorporation of a phenylsulfonyl group can modulate the physicochemical properties and biological activity of the piperidine scaffold. This technical guide provides a comprehensive overview of the available literature on **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** and its close analogs, focusing on its synthesis, chemical properties, and potential biological relevance.

## Chemical Properties and Data

While specific experimental data for **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is limited in publicly accessible literature, data for closely related analogs provide valuable insights. The following tables summarize key chemical and physical properties of relevant compounds.

Table 1: Physicochemical Properties of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** and Related Analogs

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Notes
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub> S	297.37	Not available	Target Molecule
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S	298.35	Not available	Close structural analog with a piperazine core. <a href="#">[1]</a>
Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub> S	249.33	832118-87-3	Commercially available analog with an ethylsulfonyl group. <a href="#">[2]</a>
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub> S	297.37	951624-97-8	Analog with the phenylsulfonyl group attached at the 4-position of the phenyl ring. <a href="#">[3]</a>

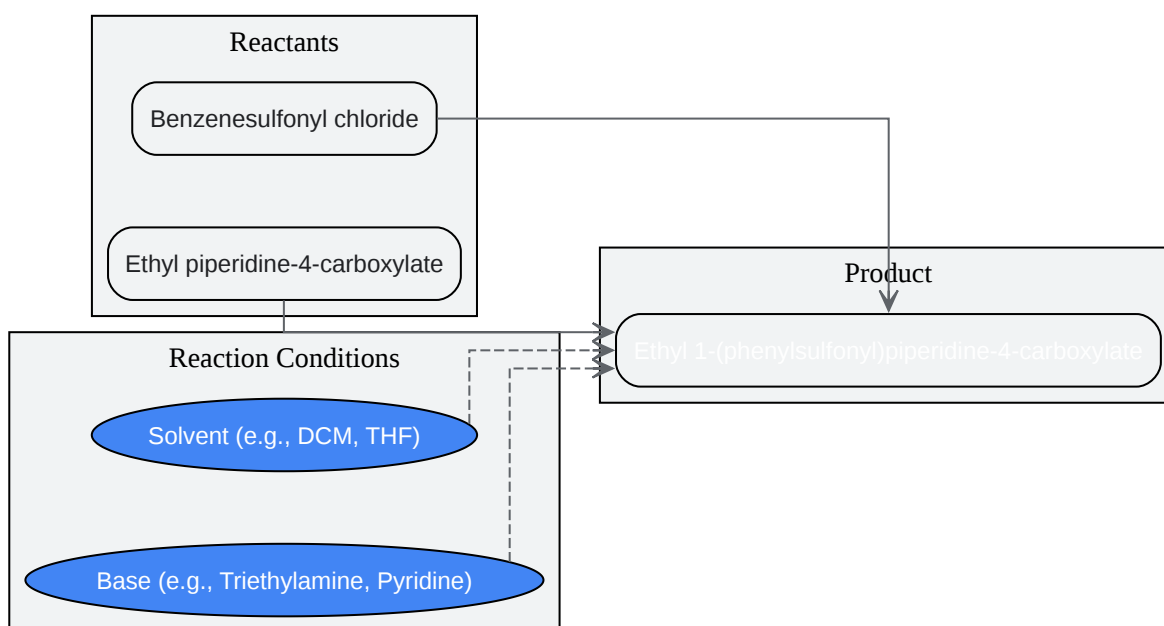
## Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is not readily available. However, based on established synthetic methodologies for similar N-sulfonylated piperidines and related heterocycles, a plausible synthetic route can be proposed. The most common approach involves the reaction of a piperidine derivative with a sulfonyl chloride.

### Proposed Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

A likely synthetic pathway involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the N-sulfonylation of secondary amines.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**.

## Detailed Experimental Protocol (Adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1])

This protocol is adapted from a published procedure for a closely related piperazine analog and is expected to be effective for the synthesis of the target piperidine compound.

## Materials:

- Ethyl piperidine-4-carboxylate
- Benzenesulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer and heating mantle (if necessary)

## Procedure:

- To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DCM or THF, add triethylamine (1.1 to 1.5 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of benzenesulfonyl chloride (1.0 to 1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

## General Synthesis Method from Patent Literature

A Chinese patent (CN101525313A) describes a general one-step cyclization reaction for the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. This method involves the reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride. The patent lists benzenesulfonyl as a possible N-substituent, indicating the feasibility of synthesizing the target molecule via this route.[4]

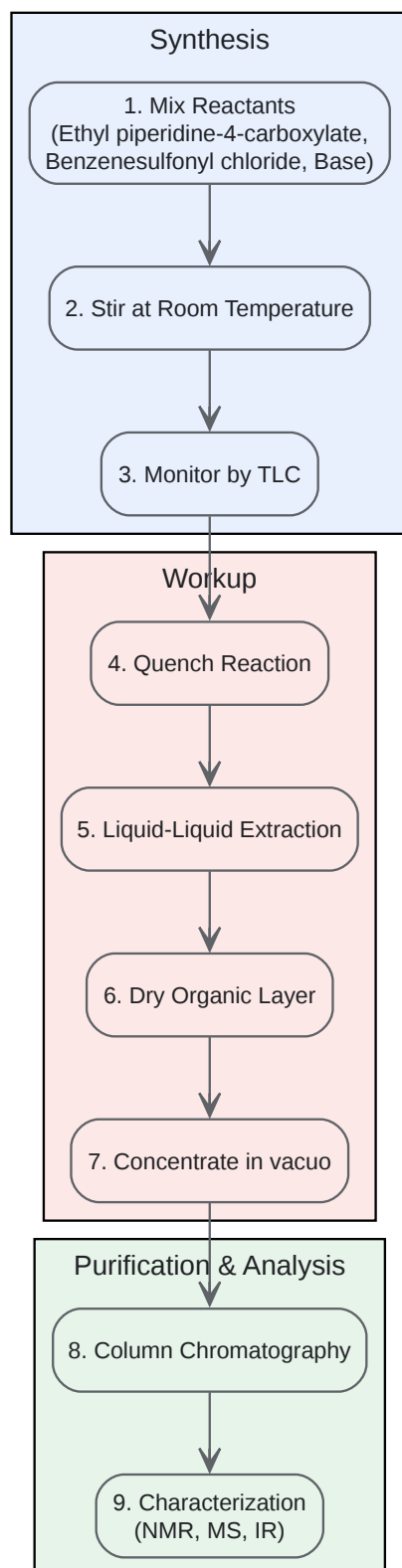
## Biological Activities and Potential Applications

While no specific biological activities have been reported for **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological effects including analgesic, anti-inflammatory, anesthetic, antipsychotic, and antitumor activities.[4]

For instance, research on 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid suggests potential antinociceptive, antidepressant, and anti-inflammatory properties.[3] The structural similarity suggests that **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** could be a valuable intermediate for the synthesis of novel therapeutic agents and a tool compound for studying biological pathways.[3]

## Experimental Workflows

The general workflow for the synthesis and purification of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is outlined below.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. Buy 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid | 951624-97-8 [smolecule.com]
- 4. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016171#ethyl-1-phenylsulfonyl-piperidine-4-carboxylate-literature-review]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)